Product packaging for Partricin(Cat. No.:CAS No. 11096-49-4)

Partricin

Cat. No.: B081090
CAS No.: 11096-49-4
M. Wt: 1113.3 g/mol
InChI Key: NVJUPMZQNWDHTL-BGZDCYLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Partricin is a potent polyene macrolide antibiotic complex, closely related to other heptaene compounds like candicidin, renowned for its high efficacy against pathogenic fungi. Its primary mechanism of action involves high-affinity binding to ergosterol, a key sterol component of fungal cell membranes. This binding disrupts membrane integrity by forming pores, leading to the uncontrolled leakage of essential intracellular ions and macromolecules, ultimately causing fungal cell death. This specific ergosterol-targeting mechanism makes this compound an invaluable tool for researchers studying fungal membrane biology, the dynamics of polyene-sterol interactions, and the development of resistance in fungal pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H84N2O19 B081090 Partricin CAS No. 11096-49-4

Properties

CAS No.

11096-49-4

Molecular Formula

C58H84N2O19

Molecular Weight

1113.3 g/mol

IUPAC Name

33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1

InChI Key

NVJUPMZQNWDHTL-BGZDCYLNSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Other CAS No.

11096-49-4

Synonyms

partricin
SPA-S 132
SPA-S-132

Origin of Product

United States

Partricin Biosynthesis and Production

Microbial Origin and Fermentation Processes

Partricin is a natural product of certain actinomycete species, with Streptomyces aureofaciens being the primary producer.

This compound, along with related compounds like gedamycin and vacidin, is synthesized by various isolates of Streptomyces aureofaciens mdpi.com. Notably, the Streptomyces aureofaciens NRRL 3878 strain has been identified as a producer of the this compound complex google.comgoogle.comnih.govmdpi.com. The this compound complex typically consists of this compound A and this compound B, often in an approximate 1:1 ratio google.comgoogle.com. These two components differ structurally by a single methyl group (-NHCH₃ for this compound A and -NH₂ for this compound B) located in the para position of the aromatic ring on the side chain attached to C-37 of the macrolide google.comgoogle.com.

Fermentation processes are crucial for the industrial production of polyketide antibiotics like this compound. Optimization studies aim to enhance the yield of these compounds by modifying culture conditions and media components. While specific detailed optimization data for this compound are not extensively detailed in the provided search results, general principles for Streptomyces aureofaciens fermentation optimization for other polyketides like tetracycline (B611298) can be inferred. For instance, studies on Streptomyces aureofaciens have explored the impact of carbon sources (e.g., starch, sucrose), nitrogen sources (e.g., peanut meal, yeast extract), and inorganic salts (e.g., ammonium (B1175870) sulfate, NaCl, CaCO₃) on antibiotic production google.comairccse.comwu.ac.th.

An example of fermentation optimization for Streptomyces aureofaciens in producing other antibiotics, which can provide insights for this compound, is shown in the table below:

Medium ComponentOptimal Concentration (Example for Tetracycline)Effect on YieldReference
Soluble Starch2% (w/v)Increased yield airccse.com
Peanut Meal0.4% (w/v)Increased yield airccse.com
Incubation PeriodDay 2Maximal yield airccse.com
NaCl1.76 - 2.45 g/LEnhanced activity wu.ac.th
Ammonium Sulfate1.39 - 1.56 g/LEnhanced activity wu.ac.th

These studies often employ statistical experimental methods like Plackett-Burman design and Response Surface Methodology to identify and optimize key parameters for maximal production airccse.comwu.ac.th.

Molecular Biology of this compound Biosynthesis

The biosynthesis of polyene macrolides, including this compound, is a complex process orchestrated by specific enzymatic machinery.

Polyketide synthases (PKSs) are large, modular enzymes responsible for assembling the polyketide backbone (aglycone) of compounds like this compound dntb.gov.uaresearchgate.netnih.govresearchgate.net. Bioinformatic analyses have identified numerous PKS gene clusters in actinomycete genomes, many of which are predicted to encode valuable new polyenes mdpi.comresearchgate.netnih.gov. These gene clusters typically encode a modular PKS that catalyzes the assembly of the aglycone core, along with other enzymes for modifications such as oxidation and glycosylation researchgate.netnih.gov. The PKS sequences can be analyzed bioinformatically to identify the subgroup of the product, with differences noted in domains like the acyltransferase (AT) domain (e.g., malonate-specific in this compound group PKSs versus methylmalonate-specific in candicidin (B1668254) PKS) mdpi.com.

The assembly of the polyketide aglycone core is carried out by the modular PKS enzymes, which select starter and extender units and determine the stereochemistry of alcohol and methyl groups, as well as double-bond geometry nih.gov. Following aglycone assembly, further enzymatic modifications occur. For this compound, this includes the attachment of a mycosamine (B1206536) sugar residue researchgate.net. Most glycosylated polyene macrolides are modified with D-mycosamine, while a few are modified with D-perosamine nih.gov. The biosynthesis of these sugars, such as GDP-α-D-perosamine from GDP-α-D-mannose, involves specific enzymatic steps, including dehydration and transamination nih.gov. Cytochrome P450 enzymes also play a role in oxidizing methyl branches to carboxyl groups or catalyzing epoxide formation or hydroxylation within the macrolactone researchgate.net.

Biotechnological and Genetic Engineering Approaches

Biotechnological and genetic engineering approaches offer avenues to enhance the production or modify the structure of natural products like this compound. Genetic engineering involves modifying an organism's genes to achieve a specific goal, such as producing novel compounds or improving existing ones isam.educationatlanticoer-relatlantique.cabbc.co.uk. This can involve inserting desired DNA fragments into plasmids and reintroducing them into host organisms to express foreign DNA atlanticoer-relatlantique.ca.

For polyene macrolides, genetic engineering of producing organisms has been explored to generate new analogues or increase yields ucd.ienih.govmdpi.com. For instance, Streptomyces nodosus has been genetically reprogrammed to synthesize pentaene analogues of amphotericin B researchgate.net. The availability of PKS gene clusters facilitates the generation of "designer" polyketides through combinatorial biosynthesis approaches nih.gov. This involves manipulating the genes encoding the PKS enzymes and associated tailoring enzymes to introduce new functionalities or alter the product's structure mdpi.com. Such approaches can lead to the production of compounds with altered glycosylation patterns, potentially impacting their properties mdpi.com.

Strategies for Manipulating Biosynthetic Pathways to Produce Novel Polyenes

The development of novel polyene macrolides with improved properties, such as reduced toxicity or enhanced activity, often involves manipulating their biosynthetic pathways through genetic engineering or post-biosynthetic modifications.

Genetic Engineering of PKS Advances in microbial genomics have revealed a wealth of polyene biosynthetic gene clusters, providing targets for engineering nih.govresearchgate.net. Bioinformatic analysis of PKS sequences can help predict the product subgroup and guide modifications nih.gov. By altering specific PKS modules, researchers can generate new polyenes. For example, the deletion of amphotericin PKS modules 5 and 6 in Streptomyces nodosus led to the production of an inactive pentaene analogue, demonstrating the potential to engineer polyketide backbones mdpi.com.

Modification of Oxidative Steps Cytochrome P450 enzymes play a crucial role in the oxidative modifications of polyene macrolactones, such as the oxidation of a methyl branch to a carboxyl group nih.govresearchgate.netencyclopedia.pub. Inactivating the gene for this P450 has been shown in other polyenes (e.g., amphotericin B, nystatin, candicidin, rimocidin) to decrease hemolytic activity without compromising antifungal activity ucd.ie. This strategy holds promise for generating this compound analogues with a more favorable therapeutic index.

Glycosylation Engineering Most glycosylated polyene macrolides, including this compound, are modified with a single D-mycosamine sugar, which is essential for their biological activity and sterol binding encyclopedia.pubucd.iemdpi.com. Strategies to engineer glycosylation include:

Adding a Second Sugar: Extending glycosyltransferases can attach a second sugar to the C4' hydroxyl of the mycosamine residue, leading to disaccharide-containing polyenes ucd.iemdpi.com. For instance, the PegA enzyme adds mannose to 67-121A (which is identical to this compound A) to form 67-121C mdpi.com. Similarly, NppY adds N-acetylglucosamine ucd.iemdpi.com. Such modifications can potentially increase water-solubility and reduce hemolytic activity mdpi.com.

Chemical Glycosylation: Chemical methods can also be employed to introduce longer carbohydrate chains, which can enhance water-solubility and further reduce toxicity mdpi.com. A combined approach involves enzymatic glycosylation of the C4' hydroxyl and chemical glycosylation of the C3' amino group of mycosamine, enabling the formation of branched trisaccharide or tetrasaccharide chains mdpi.com.

Photoisomerization for Analogues While not a direct manipulation of the biosynthetic pathway at the genetic level, photoisomerization represents a significant strategy for producing this compound analogues with altered stereochemistry and potentially improved properties. This compound, as a cis-type polyene antibiotic, can be transformed into its corresponding trans-type isomer (iso-partricin) by irradiation with ultraviolet light in the longer wavelength region (300 nm to 400 nm) mdpi.comnih.govepo.orgresearchgate.netgoogle.com. This process, which involves irreversible 28Z→28E and 30Z→30E switches, yields all-trans isoforms mdpi.comnih.gov. Preliminary studies suggest that the fungicidal activity of these all-trans iso-partricins remains comparable to the native molecules mdpi.comresearchgate.net.

Isomerization TypeConditionsResulting Structural ChangeImpact on Activity (Preliminary)
PhotoisomerizationUV irradiation (λ = 365 nm) in solution mdpi.comnih.gov28Z→28E and 30Z→30E mdpi.comnih.govComparable fungicidal activity to native molecules mdpi.comresearchgate.net

Partricin Structure and Chemical Derivatization

Synthesis and Characterization of Partricin Derivatives

Chemical Modification Strategies for Structure-Activity Relationship Studies

Chemical modification strategies are crucial in elucidating the structure-activity relationships (SAR) of compounds like this compound. SAR studies involve systematically altering specific parts of a molecule to observe how these structural changes influence its biological activity, thereby identifying key features essential for its function. The knowledge of a compound's stereochemistry is fundamental for rational derivatization aimed at improving its pharmacological properties.

For this compound and its derivatives, various chemical modifications have been explored to enhance their therapeutic potential. One established approach for the elucidation of constitution and stereochemistry, particularly using Nuclear Magnetic Resonance (NMR) techniques, involves derivatizing the native this compound complex into its N-acetyl methyl ester. nih.govcmdm.tw This process facilitates the purification of the antibiotic molecules and enhances their solubility in standard NMR solvents, aiding in detailed structural analysis. nih.govcmdm.tw Furthermore, the synthesis of this compound derivatives has involved the formation of an amide bond between the primary amino group at the C-3' position of the starting materials and the carboxyl group of an amino acid. These derivatization methods contribute to a deeper understanding of how modifications impact the compound's interaction capabilities with sterol compounds, which is key to its pharmacological properties.

Photochemical Isomerization Studies

Photochemical isomerization represents a significant area of study for this compound, offering a pathway to modify its molecular conformation and, consequently, its biological activity.

Controlled Conversion to All-Trans Isomers (Iso-Partricins)

Partricins are highly susceptible to a chromophore-straightening photoisomerization process. nih.govcmdm.twwikipedia.orgcmdm.tw This process involves the irreversible conversion of the inherent cis-type double bonds within their heptaenic chromophores to an all-trans (E) geometry. Specifically, the 28Z→28E and 30Z→30E switches are the primary and often the sole structural changes observed when the irradiation dose and exposure time are optimized. nih.govcmdm.tw

The controlled conversion to all-trans isomers, known as iso-partricins A and B, is typically achieved through irradiation with long-wavelength UV lamps (λ = 365 nm). nih.gov Experiments involve dissolving the this compound complex, often as its N-acetyl methyl ester derivative, in a 95% methanol (B129727)/5% water solvent system and irradiating the solution for approximately one hour while gently stirring. nih.gov The progress of this photochemical isomerization reaction is meticulously monitored using analytical techniques such as UV-VIS spectroscopy and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov

The table below summarizes the key aspects of the photochemical isomerization of this compound:

ParameterDescription
Starting GeometryThis compound A and B contain 28Z and 30Z cis-type bonds in their heptaenic chromophores. nih.govcmdm.tw
Isomerization ProcessChromophore-straightening photoisomerization. nih.govcmdm.tw
Key Structural Changes28Z→28E and 30Z→30E switches, resulting in all-trans geometry. nih.govcmdm.tw
ReversibilityIrreversible under given conditions. nih.govcmdm.tw
Irradiation Wavelengthλ = 365 nm (long-wavelength UV). nih.gov
Solvent System95% methanol / 5% water. nih.gov
Monitoring TechniquesUV-VIS spectroscopy and RP-HPLC. nih.gov
ProductsIso-partricins A and B (all-trans derivatives). nih.govcmdm.tw

Impact of Isomerization on Molecular Conformation and Biological Activity

The photochemical isomerization of this compound to its all-trans derivatives (iso-partricins A and B) leads to significant alterations in molecular conformation, which in turn profoundly impacts their biological activity. The obtained iso-partricins exhibit very promising features, primarily a potential improvement in their selective toxicity. nih.govcmdm.tw

Detailed research findings demonstrate a substantially improved in vitro selective toxicity of iso-partricins in the Candida albicans cells: human erythrocytes model, compared to the original cis-trans compounds. wikipedia.org This enhanced selectivity is mainly attributed to a diminished hemotoxicity, meaning a reduced harmful effect on human red blood cells.

Molecular modeling studies have investigated the interactions between the original antibiotics and their photoisomers with membrane sterols, specifically ergosterol (B1671047) (found in fungal membranes) and cholesterol (found in human membranes). These studies revealed differences in the free energy profiles of binary antibiotic/sterol complex formation in respective membrane environments. Furthermore, variations were observed in the geometries of the heptaene:sterol complexes and the alignment of the polyene macrolide molecules within cholesterol- and ergosterol-containing membranes. While these effects contribute partially to the observed improvement in selective toxicity, none of them are considered solely crucial.

NMR studies have provided crucial insights into the conformational changes. They confirmed the E geometry of the entire chromophore systems in iso-partricins, with all 3JH,H coupling constants within the double bonds ranging between 15.1 Hz and 15.6 Hz. nih.govcmdm.tw Additionally, changes in some vicinal proton-proton coupling constants within the C2-C9 fragments were recorded, which are attributed to an alteration in the flexibility of the macrolactone ring systems resulting from the changes in chromophore geometry. nih.gov

The table below highlights the impact of isomerization on this compound's properties:

PropertyNative this compound (cis-trans)Iso-Partricin (all-trans)Reference
Chromophore Geometry28Z and 30Z cis-type bondsAll-trans (28E and 30E) nih.govcmdm.tw
Selective Toxicity (in vitro)Lower selective toxicitySubstantially improved selective toxicity in Candida albicans cells: human erythrocytes model wikipedia.org
HemotoxicityHigher hemotoxicityDiminished hemotoxicity
Molecular ConformationMore flexible macrolactone ring (C2-C9)Altered flexibility of macrolactone ring (C2-C9) nih.gov
Interaction with SterolsDifferent free energy profiles and alignment in membranes compared to iso-formsDifferences in free energy profiles of binary antibiotic/sterol complex formation and molecular alignment in membranes

Mechanistic Investigations of Partricin Action

Molecular Interactions with Biological Membranes and Sterols

Partricin's fungicidal activity is initiated by its ability to associate with sterols embedded within biological membranes. This interaction is critical for its selective toxicity towards fungal organisms.

A cornerstone of this compound's mechanism of action is its high affinity and selective binding to ergosterol (B1671047), the predominant sterol found in fungal cell membranes ontosight.ainih.govmdpi.com. Ergosterol is vital for numerous fungal cellular processes, including membrane fluidity, regulation of membrane proteins, endocytosis, and cell division nih.govencyclopedia.pubmdpi.com. The specificity of this compound, and polyenes in general, for fungal membranes over mammalian membranes is attributed to the presence and higher concentration of ergosterol in fungal cells compared to cholesterol in mammalian cells ontosight.ai.

The binding of this compound to ergosterol is crucial for its antifungal effect nih.govencyclopedia.pub. This interaction is facilitated by the distinct three-dimensional structure of ergosterol, which is cylindrical, allowing for better binding into the hydrophobic pocket of polyenes encyclopedia.pubmdpi.com. This structural compatibility is a key determinant of the selective toxicity observed.

While this compound exhibits strong selectivity for ergosterol, it can also interact with cholesterol, the primary sterol in mammalian cell membranes, albeit to a lesser extent ontosight.aigoogle.comucd.ie. This interaction with cholesterol is often implicated in the host toxicity observed with some polyene antibiotics encyclopedia.pubucd.ieresearchgate.net.

Comparative molecular modeling studies involving this compound and its photoisomers with both ergosterol and cholesterol have revealed differences in the free energy profiles of forming antibiotic/sterol complexes within their respective membrane environments mdpi.com. These studies indicate variations in the geometries of the heptaene-sterol complexes and the alignment of the polyene macrolide molecule within cholesterol-containing versus ergosterol-containing membranes mdpi.com. The Van der Waals interactions between polyenes (like Amphotericin B, a related polyene) and cholesterol are weaker due to the sigmoidal conformation of the cholesterol side-chain, further explaining the reduced affinity compared to ergosterol encyclopedia.pubmdpi.com.

The table below summarizes the comparative interactions of polyenes (including this compound) with fungal and mammalian sterols:

FeatureErgosterol (Fungal Membranes)Cholesterol (Mammalian Membranes)
Binding Affinity High affinity; primary target ontosight.ainih.govmdpi.comLower affinity; secondary target encyclopedia.pubucd.ie
Concentration in Membrane Higher concentration in fungal membranes ontosight.aiLower concentration relative to ergosterol in fungal membranes ontosight.ai
Sterol Structure Cylindrical, enabling better binding into polyene hydrophobic pocket encyclopedia.pubmdpi.comSigmoidal side-chain, leading to weaker Van der Waals interactions encyclopedia.pubmdpi.com
Effect of Interaction Leads to pore formation and cell death ontosight.ainih.govContributes to host toxicity at higher concentrations encyclopedia.pubucd.ie

Models of Membrane Disruption and Cell Lysis

The binding of this compound to ergosterol culminates in the disruption of the fungal cell membrane, leading to a cascade of events that result in cell lysis and death.

The most widely studied mechanism for polyene action, including this compound, is the pore-forming model nih.govmdpi.comencyclopedia.pub. In this model, this compound molecules, after binding to ergosterol, aggregate to form transmembrane channels or pores nih.govmdpi.comresearchgate.net.

One prominent hypothesis for pore formation is the Barrel-Stave Model . According to this model, polyene molecules, like this compound, insert themselves perpendicularly into the lipid bilayer. Their hydrophobic regions interact with the fatty acyl chains of the membrane lipids, while their hydrophilic polyol portions face inwards, forming an aqueous channel through the membrane nih.govplos.orgresearchgate.netmdpi.com. This arrangement is likened to the staves of a barrel, creating a stable, water-filled conduit across the membrane plos.orgresearchgate.netrice.edu. While the barrel-stave model is a well-established concept for certain antimicrobial peptides, its direct applicability to all polyenes, including this compound, is often discussed in the context of Amphotericin B, a structurally related polyene plos.orgmdpi.comrice.eduresearchgate.net. The formation of these channels disrupts the membrane's integrity, leading to uncontrolled passage of substances researchgate.net.

The formation of pores by this compound in the fungal cell membrane leads to the uncontrolled leakage of essential intracellular components. This leakage includes vital ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-) ontosight.ainih.govmdpi.comresearchgate.netresearchgate.net. Beyond ions, small organic molecules and nutrients also escape the cell ontosight.ainih.govmdpi.com. This efflux of critical cellular contents disrupts the internal osmotic balance and ion gradients, which are crucial for maintaining cellular homeostasis and metabolic functions bioseutica.commdpi.comfiveable.me. The continuous loss of these essential components ultimately leads to cellular dysfunction and, irreversibly, to fungal cell death ontosight.aibioseutica.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comfiveable.meresearchgate.net.

Computational and Molecular Dynamics Studies

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for elucidating the molecular basis of this compound's mechanism of action mdpi.comresearchgate.netresearchgate.netespublisher.com. These studies provide detailed insights into the dynamic interactions between this compound molecules and membrane components at an atomic level.

Molecular modeling studies have been employed to investigate the interactions between native this compound and its photoisomers with membrane sterols, specifically ergosterol and cholesterol mdpi.comresearchgate.netresearchgate.netresearchgate.net. These investigations have revealed subtle yet significant differences in the free energy profiles associated with the formation of antibiotic-sterol complexes in various membrane environments mdpi.com. Furthermore, computational analyses have shed light on the distinct geometries of the heptaene-sterol complexes and the variations in how this compound molecules align within cholesterol-containing versus ergosterol-containing membranes mdpi.com. Such detailed insights from computational experiments contribute to understanding the observed differences in biological activity between native and isomeric forms of this compound researchgate.net.

These computational studies are crucial for understanding the precise molecular arrangements and forces that govern this compound's selective binding and pore-forming capabilities, offering a deeper understanding of its antifungal mechanism and guiding the development of new, more selectively toxic derivatives researchgate.netespublisher.comresearchgate.net.

Analysis of Free Energy Profiles for Antibiotic-Sterol Complex Formation

Molecular modeling studies, employing techniques such as Umbrella Sampling, have been instrumental in analyzing the free energy profiles associated with the formation of binary complexes between this compound and sterols nih.govlipidmaps.orguni.luwikipedia.orgmedkoo.com. These investigations have focused on this compound A (ParA) and this compound B (ParB), as well as their photoisomerized all-trans forms (isoParA, isoParB), interacting with both ergosterol (Erg) and cholesterol (Chol) nih.govlipidmaps.orguni.luwikipedia.orgmedkoo.com.

The studies revealed distinct differences in the free energy profiles for the formation of antibiotic/sterol complexes within various membrane environments nih.govlipidmaps.orguni.luwikipedia.orgmedkoo.com. Notably, this compound A exhibited more extensive and deeper energetic minima in its interactions with sterols. A significant finding was that a change in the geometry of this compound A's chromophore, specifically its isomerization from cis-trans to all-trans, practically inverted the geometry of its interactions with cholesterol nih.govlipidmaps.orguni.luwikipedia.orgmedkoo.com. While these alterations in free energy landscapes were not identified as the sole determinant for the observed improvement in selective toxicity of all-trans isomers, they are considered to contribute partially to this effect nih.govlipidmaps.orguni.luwikipedia.orgmedkoo.com. The energy and geometry of these antibiotic/sterol complexes are understood to have a tangible impact on the biological activity of aromatic heptaene macrolides (AHMs) nih.govlipidmaps.orguni.luwikipedia.orgmedkoo.com.

Investigation of Molecular Alignment and Orientation in Lipid Bilayers

Beyond the thermodynamic profiles, research has also delved into the molecular alignment and orientation of polyene macrolides within lipid bilayers nih.govlipidmaps.orgwikipedia.org. Molecular dynamics simulations have demonstrated variations in how this compound molecules align within membranes containing either cholesterol or ergosterol nih.govlipidmaps.orgwikipedia.org. These studies also indicated the formation of different geometries for the heptaene:sterol complexes nih.govlipidmaps.orgwikipedia.org.

A key aspect of polyene macrolide action, particularly for mycosamine-containing compounds, is the mycosamine-mediated sterol binding, which is considered a primary mechanism of action lipidmaps.org. The conserved structural motif within this family of antibiotics is critical for this biological activity lipidmaps.org. The relative orientation of the molecules is facilitated by the formation of hydrogen bonds between the hydroxyl (OH) group of the sterol molecule and the amino sugar moiety of the polyene molecule fishersci.ca. Furthermore, the presence of additional double bonds in ergosterol, compared to cholesterol, leads to the formation of more stable complexes with polyenes such as Amphotericin B, owing to supplementary π-π-electron interactions fishersci.ca.

Elucidation of Selective Toxicity Mechanisms

The selective toxicity of this compound, targeting fungal cells while minimizing harm to mammalian cells, is a critical aspect of its therapeutic potential. This selectivity is rooted in the differential interactions with fungal ergosterol versus mammalian cholesterol.

Relationship between Molecular Structure, Membrane Interaction, and Selective Activity

The molecular structure of this compound, particularly its heptaene fragment and the presence of a p-aminoacetophenone moiety, plays a crucial role in its membrane interactions and selective activity nih.govlipidmaps.orgwikipedia.orgcmdm.tw. Studies have shown that all-trans isomers of this compound A and this compound B exhibit substantially improved in vitro selective toxicity in models using Candida albicans cells and human erythrocytes nih.govlipidmaps.orgwikipedia.orgcmdm.tw. This enhanced selectivity is primarily attributed to a diminished hemotoxicity, meaning reduced damage to human red blood cells nih.govlipidmaps.orgwikipedia.orgcmdm.tw.

While the differences in free energy profiles of antibiotic-sterol complex formation contribute to this improved selective toxicity, they are not the sole determining factor nih.govlipidmaps.orgwikipedia.orgcmdm.tw. The observed improvement is also partially influenced by variations in the geometries of the heptaene:sterol complexes and the alignment of the polyene macrolide molecules within the membrane nih.govlipidmaps.orgwikipedia.orgcmdm.tw. The "sterol sponge" mechanism, where polyene macrolides self-assemble to actively extract ergosterol from fungal membranes, is a prominent fungicidal action for glycosylated polyene macrolides, and its applicability to compounds like this compound is a subject of ongoing investigation nih.gov. The presence of mycosamine (B1206536) is essential for direct sterol binding and subsequent antifungal activity lipidmaps.org.

Influence of Chromophore Geometry on Differential Sterol Binding

The geometry of the chromophore, specifically the conjugated double bond system within the polyene macrolide, significantly influences its differential binding to sterols nih.govlipidmaps.orguni.luwikipedia.orgfrontiersin.orgnih.gov. Native aromatic heptaene macrolides, including this compound, typically possess two cis-type (Z) double bonds within their heptaene chromophore nih.govlipidmaps.orguni.luwikipedia.orgfrontiersin.orgnih.gov. In contrast, Amphotericin B, a non-aromatic heptaene, features an all-trans chromophore nih.govlipidmaps.orguni.luwikipedia.orgfrontiersin.orgnih.gov.

Photochemical isomerization has been employed to convert the cis-trans geometry of this compound A and B into their all-trans counterparts nih.govlipidmaps.orguni.luwikipedia.orgfrontiersin.orgnih.gov. This change in chromophore geometry led to alterations in the free energy profiles of sterol binding and, notably for this compound A, resulted in a near inversion of its interaction geometry with cholesterol nih.govlipidmaps.orguni.luwikipedia.orgfrontiersin.orgnih.gov. These all-trans isomers subsequently demonstrated improved selective toxicity nih.govlipidmaps.orguni.luwikipedia.orgfrontiersin.orgnih.gov. The basis for this selective action lies in the distinct sterol compositions of fungal and mammalian cell membranes. Ergosterol is a characteristic component of fungal cell membranes and is absent in animal cells, making it an ideal target for antifungal drugs nih.gov. Conversely, cholesterol is the primary sterol in human cell membranes nih.gov. While polyenes like Amphotericin B can bind to both ergosterol and cholesterol, their toxicity to mammalian cells is linked to their interaction with cholesterol nih.gov. The differential binding affinity and the resulting membrane disruption mechanisms, influenced by chromophore geometry, are key to the selective activity of this compound and other polyene macrolides.

Preclinical Evaluation of Partricin and Its Derivatives

In Vitro Antimicrobial Activity Assessment

Partricin derivatives have been extensively studied for their antifungal properties across a broad spectrum of pathogenic fungi. These assessments include determining the range of susceptible organisms, quantifying their inhibitory and fungicidal concentrations, and comparing their effectiveness against established antifungal drugs.

Spectrum of Antifungal Activity against Key Pathogens (e.g., Candida, Cryptococcus, Aspergillus)

This compound derivatives, such as AMCIPATRICIN diascorbate (SPK-843) and SPA-S-753, exhibit potent broad-spectrum antifungal activity. They are effective against a wide array of prevalent fungal pathogens, including various Candida spp., Cryptococcus sp., and Aspergillus spp. bioseutica.combioseutica.com.

Specifically, SPK-843 has demonstrated activity against:

Candida species: Candida albicans, Candida glabrata, Candida tropicalis, Candida krusei, Candida guilliermondii, Candida kefyr, Candida parapsilosis, Candida stellatoidea, Candida utilis, and clinical isolates of Candida auris bioseutica.com.

Non-Candida yeasts: Cryptococcus neoformans, Cryptococcus laurentii, Saccharomyces cerevisiae, Trichosporon beigelii, Rhodotorula pilimanae bioseutica.com.

Filamentous fungi (molds): Aspergillus spp., Paecilomyces variotii, Penicillium spp., Sporothrix schenkii, Mucor sp., Rhizopus oryzae, Microsporum spp., Trichophyton spp. bioseutica.comnih.gov.

The in vitro inhibitory activity of SPA-S-843 (SPK-843) against Aspergillus spp. was found to be superior to that of Amphotericin B, while it showed similar activity against Rhizopus oryzae, Paecilomyces variotii, Penicillium spp., and Sporothrix schenkii nih.gov.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are crucial measures of antifungal potency. For the this compound derivative SPA-S-753, the MIC against Candida albicans strain #5 was determined to be 2.0 mg/L, with an MFC of 4.0 mg/L oup.com.

For SPK-843, MIC and MFC values were consistently within two dilutions for most clinical yeast and mold strains tested tandfonline.com. SPK-843 demonstrated significant fungicidal action, eliminating viable Candida albicans and Cryptococcus neoformans cells to undetectable levels within one hour at concentrations ranging from 0.125 to 2 µg/ml, indicating a more rapid fungicidal effect than an equivalent concentration of Amphotericin B nih.gov. SPK-843 was fungicidal against 89.9% of Candida spp., 91.8% of Cryptococcus neoformans, and 88.6% of Aspergillus strains tandfonline.com.

Comparative Efficacy with Established Reference Antifungals (e.g., Amphotericin B)

Comparative studies have evaluated the in vitro efficacy of this compound derivatives against standard antifungal agents like Amphotericin B.

SPA-S-753 vs. Amphotericin B: In vitro, for Candida albicans strain #5, SPA-S-753 had an MIC of 2.0 mg/L and an MFC of 4.0 mg/L, whereas Amphotericin B exhibited an MIC of 0.5 mg/L and an MFC of 2.0 mg/L oup.com. This suggests that Amphotericin B was more potent in vitro against this specific C. albicans strain.

SPK-843 vs. Amphotericin B: SPK-843 has shown in vitro inhibitory activity comparable to or, in some cases, superior to that of Amphotericin B against Candida spp., Cryptococcus neoformans, and Aspergillus spp. tandfonline.comnii.ac.jpasm.orgasm.org. Against Aspergillus spp., the in vitro inhibitory activity of SPK-843 was better than Amphotericin B nih.gov. However, Amphotericin B presented lower geometric mean MICs against Mucor sp., Microsporum spp., and Trichophyton spp. compared to SPK-843 nih.gov. Both SPK-843 and Amphotericin B showed similar fungicidal activity against Aspergillus spp. (geometric mean MFCs of 12.53 µg/ml), Penicillium spp. (approximately 12 µg/ml), and Sporothrix schenkii (MFC 19.2 µg/ml) nih.gov. Amphotericin B, however, had lower geometric mean MFC values than SPK-843 against Rhizopus oryzae, Microsporum spp., and Trichophyton spp. nih.gov.

Iso-Partricins vs. Amphotericin B: Preliminary results on the in vitro biological activity of iso-Partricin A and iso-Partricin B (all-trans isoforms) indicate that their fungicidal activity remains comparable to the native this compound molecules and significantly exceeds that of Amphotericin B by almost two orders of magnitude nih.govsemanticscholar.org.

Table 1: Comparative In Vitro Antifungal Activity of this compound Derivatives and Amphotericin B

CompoundPathogen (Strain)MIC (mg/L or µg/ml)MFC (mg/L or µg/ml)NotesSource
SPA-S-753Candida albicans (#5)2.04.0 oup.com
Amphotericin BCandida albicans (#5)0.52.0 oup.com
SPK-843Aspergillus spp.-12.53 (GM)Better inhibitory activity than AmB nih.gov
Amphotericin BAspergillus spp.-12.53 (GM) nih.gov
SPK-843Penicillium spp.-~12 (GM) nih.gov
Amphotericin BPenicillium spp.-~12 (GM) nih.gov
SPK-843Sporothrix schenkii-19.2 nih.gov
Amphotericin BSporothrix schenkii-19.2 nih.gov
SPK-843Mucor sp.-Most fungicidalAmB had lower GM MICs nih.gov
SPK-843Paecilomyces variotii-Most fungicidal nih.gov
Iso-Partricin AFungi (general)-~100x AmBFungicidal activity comparable to native this compound nih.govsemanticscholar.org
Iso-Partricin BFungi (general)-~100x AmBFungicidal activity comparable to native this compound nih.govsemanticscholar.org

In Vitro Selective Toxicity Indices as a Measure of Therapeutic Potential

This compound, in its native form, is recognized for its exceptional antifungal activity but has historically been associated with poor selective toxicity in the pathogen/host system nih.govsemanticscholar.orgresearchgate.netsciencegate.appresearchgate.net. However, derivatives have shown improvements in this aspect.

The calculated selective toxicity indexes (STIs), which represent the ratio of the 50% effective hemolytic concentration (EH50) to the MIC, demonstrate the therapeutic potential by indicating the drug's selectivity for fungal cells over host cells. For iso-Partricin A, the STI was found to be > 20, and for iso-Partricin B, it was 19.28 nih.govsemanticscholar.org. In comparison, Amphotericin B had an STI of 13.84 nih.govsemanticscholar.org. These findings suggest that both iso-Partricins are more selective than Amphotericin B, primarily due to their reduced hemolytic activity nih.govsemanticscholar.org. Furthermore, SPK-843 has been shown to be less toxic in cell cultures compared to Amphotericin B tandfonline.comasm.org.

Preclinical In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies in animal models are essential to evaluate the efficacy of antifungal compounds in a living system, providing insights into their therapeutic potential.

Efficacy in Systemic Candidosis Models (e.g., Murine)

SPA-S-753: The efficacy of the this compound derivative SPA-S-753 was assessed in a murine model of systemic candidosis, utilizing CD-1 mice intravenously infected with Candida albicans oup.comoup.com. Treatment with SPA-S-753 significantly prolonged the survival of infected mice compared to control groups (P < 0.001) oup.comoup.com. The compound also effectively reduced the fungal burden of C. albicans in both the spleen and kidneys oup.comoup.com.

SPK-843: SPK-843 has also demonstrated efficacy in murine models of systemic candidiasis nih.gov. In one study, intravenous therapy with SPK-843, initiated one hour post-infection and administered daily, showed that by the fifth treatment, SPK-843 activity was twofold higher than deoxycholate Amphotericin B (D-AMPH) at doses of 0.2 to 0.4 mg/kg/day nih.gov. After five doses of 0.8 mg/kg, SPK-843 completely eradicated the pathogen in 8 out of 10 mice, a result not achieved with the same dose of D-AMPH nih.gov.

Furthermore, SPK-843 at 0.25 mg/kg reduced the viable Candida cell count in the kidney to less than 1/100 of control levels. Achieving similar activity required higher concentrations of other drugs: 1 mg/kg of Amphotericin B, 4 mg/kg of micafungin (B1204384), and 16 mg/kg of voriconazole (B182144) nih.gov. SPK-843 (0.25 mg/kg) eradicated fungi by day 4 in 50% to 100% of mice, whereas 1 mg/kg of Amphotericin B was necessary to achieve this effect nih.gov. Importantly, no significant kidney lesions were observed with SPK-843 treatment, in contrast to Amphotericin B, which produced renal impairment at a dose of 1 mg/kg nih.gov.

Table 2: Efficacy of this compound Derivatives in Murine Systemic Candidosis Models

CompoundModelOutcome MeasureThis compound Derivative ResultComparative Result (Amphotericin B)Source
SPA-S-753Systemic Candidosis (Murine)Survival ProlongationSignificant (P < 0.001)Equivalent to AmB (P < 0.001) oup.comoup.com
SPA-S-753Systemic Candidosis (Murine)Fungal Burden (Spleen)Reduced; 10 mg/kg cleared allEquivalent at same dosages oup.comoup.com
SPA-S-753Systemic Candidosis (Murine)Fungal Burden (Kidney)ReducedEquivalent at same dosages oup.comoup.com
SPA-S-753Systemic Candidosis (Murine)Overall Cure Rates4/10 mice cured (10 mg/kg)3/10 mice cured (1 mg/kg) oup.comoup.com
SPK-843Systemic Candidiasis (Murine)Activity (0.2-0.4 mg/kg/day)2-fold higher than D-AMPH nih.gov
SPK-843Systemic Candidiasis (Murine)Pathogen Eradication (0.8 mg/kg)Complete in 8/10 miceNo effect with D-AMPH nih.gov
SPK-843Systemic Candidiasis (Murine)Kidney Fungal Load (0.25 mg/kg)Reduced to < 1/100 of controlRequired 1 mg/kg AmB for similar effect nih.gov
SPK-843Systemic Candidiasis (Murine)Fungi Eradication (0.25 mg/kg, Day 4)50-100% of miceRequired 1 mg/kg AmB nih.gov

Efficacy in Cerebral Cryptococcosis Models (e.g., Murine)

Derivatives of this compound have shown promising efficacy in murine models of cerebral cryptococcosis. For instance, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate, also referred to as SPA or SPK-843, was investigated for its effects against Cryptococcus neoformans infection in mice. This derivative was found to be more effective than amphotericin B in enhancing mouse resistance to cryptococcal meningoencephalitis in vivo and in potentiating the anticryptococcal activity of murine microglial cells in vitro lipidmaps.orgwikipedia.orgpnnl.gov.

In a murine model of systemic cryptococcosis, SPK-843 demonstrated dose-dependent efficacy. The administration of 4.0 mg/kg SPK-843 resulted in superior survival prolongation and fungal reduction compared to 0.7 mg/kg amphotericin B and 80 mg/kg fluconazole (B54011), without inducing histopathological renal changes uni.lu. Control mice in these models typically succumbed to systemic cryptococcosis within nine days, with C. neoformans detected in the brain, lungs, spleen, and kidneys uni.lu.

Table 1: Efficacy of SPK-843 in Murine Systemic Cryptococcosis (Survival and Fungal Burden)

Treatment GroupDose (mg/kg)Survival Prolongation (vs. control)Fungal Reduction in Brain (CFU/organ)Histopathological Renal Changes
Control-NoHigh (10^7-10^8)Not specified
SPK-8431.0Significant (P < 0.005)Inhibited growth (P < 0.001)No
SPK-8434.0Better (P < 0.001 vs. AmB 0.7 mg/kg, FLC 80 mg/kg) uni.luSignificantly lower (P < 0.001 vs. AmB 0.7 mg/kg, FLC 80 mg/kg) uni.luNo uni.lu
Amphotericin B0.5Significant (P < 0.005)Inhibited growth (P < 0.001)Not specified
Amphotericin B0.7Significant (P < 0.005)Not specifiedNot specified
Fluconazole80Significant (P < 0.005)Not specifiedNot specified

Efficacy in Pulmonary Aspergillosis Models (e.g., Murine)

SPK-843 has also exhibited dose-dependent efficacy in murine pulmonary aspergillosis models mims.comfrontiersin.orgwikipedia.org. Studies comparing SPK-843 with amphotericin B and micafungin demonstrated its effectiveness. At doses higher than 1.0 mg/kg, SPK-843 showed comparable or better efficacy than 1.0 mg/kg of amphotericin B or 8.0 mg/kg of liposomal amphotericin B wikipedia.org. SPK-843 at 1.0 mg/kg or less was as effective as amphotericin B at the same dose wikipedia.org.

Assessment of Fungal Burden Reduction in Target Organs

This compound derivatives have been shown to significantly reduce fungal burdens in target organs in preclinical infection models. In a murine model of systemic candidosis, SPA-S-753 (N-dimethylaminoacetyl this compound A 2-dimethylaminoethylamide diaspartate) significantly reduced the burdens of Candida albicans in the spleen and kidneys fishersci.ca. While amphotericin B showed dose-responsive efficacy in reducing fungal burden, SPA-S-753 also reduced fungal burdens in both organs, though not always in a strictly dose-responsive manner fishersci.ca. For instance, in the spleen, the mean burden of colony-forming units (CFU) recovered from the group given SPA-S-753 at 1 mg/kg was higher than that in the group given SPA-S-753 at 0.3 mg/kg fishersci.ca. However, a 10 mg/kg dose of SPA-S-753 cleared all animals of spleen infection nih.gov.

In the cryptococcosis model, SPK-843 significantly inhibited Cryptococcus neoformans cell growth in brain tissue uni.lu. The cell counts in the brains of mice treated with 4.0 mg/kg SPK-843 were significantly lower than those treated with 0.7 mg/kg amphotericin B or 80 mg/kg fluconazole uni.lu.

Table 2: Fungal Burden Reduction in Murine Systemic Candidosis (SPA-S-753 vs. Amphotericin B)

Treatment GroupDose (mg/kg)Mice Cured of Spleen Infection (out of 10)Mice Cured of Kidney Infection (out of 10)
Diluent Controls-00
Amphotericin B0.3Not specifiedNot specified
Amphotericin B1.03 fishersci.caNot specified
SPA-S-7530.3Not specifiedNot specified
SPA-S-7531.0Not specifiedNot specified
SPA-S-7533.0Not specifiedNot specified
SPA-S-75310.010 nih.gov4 fishersci.ca

Survival Analysis in Preclinical Infection Models

Survival analysis in preclinical models consistently demonstrates the protective effects of this compound derivatives. In a murine model of systemic candidosis, all treatment regimens of SPA-S-753 or amphotericin B significantly prolonged survival compared with controls (P < 0.001) fishersci.canih.gov. The first deaths among control animals occurred on day 10, while the first death in a treatment group occurred on day 22 fishersci.ca. While 90% of control animals died, only a single animal given 0.3 mg/kg amphotericin B and two animals given 0.3 mg/kg SPA-S-753 died of infection nih.gov.

In the cerebral cryptococcosis model, both SPA (N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate) and amphotericin B enhanced the median survival times of C. neoformans-infected mice in a dose-dependent manner lipidmaps.org. At the highest dose tested (6 mg/kg), SPA and amphotericin B treatments protected 75% and 42.5% of mice, respectively, from lethal challenge lipidmaps.org.

In murine pulmonary aspergillosis, SPK-843 at doses higher than 1.0 mg/kg showed a tendency toward better survival prolongation than the estimated maximum tolerated doses of amphotericin B and liposomal amphotericin B wikipedia.org. For Aspergillus flavus and Aspergillus niger infections, SPK-843 showed dose-dependent efficacy on survival prolongation at doses of 1.0 mg/kg or higher for A. flavus and 0.25 mg/kg or higher for A. niger wikipedia.org.

Table 3: Survival Rates in Murine Systemic Candidosis (SPA-S-753 vs. Amphotericin B)

Treatment GroupDose (mg/kg)Mice Alive (out of 10)
Diluent Controls-1 (at study end) fishersci.ca
Amphotericin B0.39 nih.gov
Amphotericin B1.010 nih.gov
SPA-S-7530.38 nih.gov
SPA-S-7531.010 nih.gov
SPA-S-7533.010 nih.gov
SPA-S-75310.09 (one death on day 12 in uninfected group) nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Studies

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives is crucial for their development, providing insights into their absorption, distribution, metabolism, excretion, and half-life in animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species

Preclinical ADME studies characterize how a drug moves throughout and is processed by the body invivochem.cnwikipedia.org. The pharmacokinetics of SPA-S-753 (N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate) has been studied in rats and mice following intravenous injection and in rats following oral administration drugbank.comresearchgate.net.

The compound is poorly absorbed by the oral route in rats drugbank.comresearchgate.net. After intravenous administration, the mean cumulative urinary recovery of SPA-S-753 at 48 hours in rats accounted for only 0.5% of the dose, while the cumulative recovery from the bile at 10 hours accounted for 5.5% of the dose drugbank.comresearchgate.net.

Regarding distribution, SPK-843 (which is also referred to as SPA-S-843, a derivative of this compound A) showed extensive tissue distribution, with higher uptake by the kidneys, followed by the liver, spleen, and lungs researchgate.net. This contrasts with amphotericin B, which showed higher uptake by the spleen, followed by the lungs, liver, and kidneys researchgate.net.

Determination of Serum Half-Lives in Animal Models

The serum half-lives of this compound derivatives have been determined in various animal models. For SPA-S-753, following a single intravenous injection, the half-lives at the elimination phase in serum were 21.3 hours and 26.5 hours in rats for doses of 1.25 mg/kg and 2.5 mg/kg, respectively drugbank.comresearchgate.net. In mice, the corresponding half-lives were 11.7 hours and 13.7 hours drugbank.comresearchgate.net. For comparison, amphotericin B had serum half-lives of 10.8 hours in rats and 19.8 hours in mice at 1 mg/kg drugbank.comresearchgate.net. The values of AUC (area under the curve) for SPA-S-753 were approximately five times higher in rats and twice higher in mice than those for amphotericin B drugbank.comresearchgate.net.

Another study reported a long half-life in serum (t1/2 = 6.5 hours) for SPA-S-753 after intraperitoneal injection into mice fishersci.canih.gov. The elimination half-lives for SPK-843 were also reported as 22.15 hours in rats after a single 1.25 mg/kg intravenous administration nih.gov.

Table 4: Serum Half-Lives of this compound Derivatives and Amphotericin B in Rodents

CompoundAnimal SpeciesDose (mg/kg)Route of AdministrationSerum Half-Life (hours)AUC (vs. Amphotericin B)
SPA-S-753Rats1.25Intravenous21.3 drugbank.comresearchgate.net~5x higher drugbank.comresearchgate.net
SPA-S-753Rats2.5Intravenous26.5 drugbank.comresearchgate.net~5x higher drugbank.comresearchgate.net
SPA-S-753Mice1.25Intravenous11.7 drugbank.comresearchgate.net~2x higher drugbank.comresearchgate.net
SPA-S-753Mice2.5Intravenous13.7 drugbank.comresearchgate.net~2x higher drugbank.comresearchgate.net
SPA-S-753MiceNot specifiedIntraperitoneal6.5 fishersci.canih.govNot specified
SPK-843Rats1.25Intravenous22.15 nih.govNot specified
Amphotericin BRats1.0Intravenous10.8 drugbank.comresearchgate.netReference
Amphotericin BMice1.0Intravenous19.8 drugbank.comresearchgate.netReference

Tissue Distribution Profiles in Preclinical Species

Preclinical studies on this compound derivatives have provided insights into their tissue distribution in animal models. For instance, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate, a derivative coded as SPA-S-753, demonstrated specific distribution patterns in mice following intravenous administration. Compared to amphotericin B (AmB), SPA-S-753 exhibited lower concentrations in the liver and lungs but notably higher concentrations in the kidneys. scispace.comnih.gov

Another this compound A derivative, SPK-843 (N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diascorbate), showed extensive tissue distribution in rats. Higher concentrations of SPK-843 were observed in the kidneys, followed by the liver, spleen, and lungs. wikipedia.org

The following table summarizes the comparative tissue distribution findings for SPA-S-753 in mice:

Tissue (Mice)SPA-S-753 Concentration vs. Amphotericin B
LiverLower
LungsLower
KidneysHigher
SerumHigher serum levels just after administration, leading to higher AUC(0-infinity) values (49.3 for SPA-S-753 vs. 23.6 µg·h/mL for AmB) scispace.comnih.gov

Establishment of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

The establishment of pharmacokinetic (PK) and pharmacodynamic (PD) relationships is crucial for understanding how drug exposure correlates with its effects within the body. While general principles of PK/PD relationships describe the quantitative link between drug concentrations and drug-induced effects, specific detailed PK/PD correlations for this compound or its derivatives are not extensively documented in the provided search results. futurelearn.commhmedical.com

However, pharmacokinetic parameters for this compound A derivatives have been reported. For SPA-S-753, elimination half-lives in serum were observed to be 15.1 hours in mice and 21.3, 26.5, and 10.8 hours in rats, depending on the dose. The area under the curve from 0 to infinity (AUC(0-infinity)) values for SPA-S-753 were approximately five times higher in rats and twice higher in mice compared to amphotericin B. nih.govmdpi.com Oral absorption of SPA-S-753 in rats was found to be poor. Urinary recovery of SPA-S-753 was low (around 0.5% of the dose in rats), while biliary recovery accounted for about 5.5% of the dose. mdpi.com Further studies are required to define the direct correlation between these pharmacokinetic parameters and specific pharmacodynamic outcomes for this compound and its derivatives. oup.com

Investigation of Anti-Protozoal Activity in Preclinical Settings

This compound and its derivatives have been investigated for their activity against protozoal pathogens.

In Vitro Susceptibility Testing Against Protozoal Pathogens

Methis compound, which is the methyl ester of this compound, has demonstrated significant in vitro antiprotozoal activity. Specifically, its antitrichomonas activity against Trichomonas vaginalis has been reported to be comparable to that of metronidazole, a widely used drug for treating trichomoniasis. nih.gov this compound itself is also recognized as an antiprotozoal agent. medkoo.com

Exploratory Research on Other Preclinical Biological Activities

Antiviral Potential in In Vitro and Animal Models

While this compound and its derivatives are primarily known for their antifungal and antiprotozoal activities, there is a general mention of "anti-cancer and anti-viral activity" associated with Amcipatricin (SPK-843), a this compound derivative. drugbank.com However, detailed research findings, specific viruses, or animal model data concerning the antiviral potential of this compound or its derivatives are not extensively available in the provided literature.

Mechanistic Studies on Cholesterol and Lipid Interactions in Cellular Models

Mechanistic studies have explored the interactions of this compound and its related compounds with sterols and lipids in cellular membranes. Molecular modeling investigations focusing on this compound A (ParA) and this compound B (ParB), alongside other aromatic heptaene macrolide antifungal antibiotics, have revealed differences in the free energy profiles associated with the formation of binary antibiotic/sterol complexes. These studies specifically examined interactions with both ergosterol (B1671047) (a primary sterol in fungal membranes) and cholesterol (a key sterol in mammalian membranes). oup.com

Furthermore, these mechanistic studies indicated variations in the alignment of the polyene macrolide molecules within cholesterol-containing and ergosterol-containing membrane environments. oup.com These findings contribute to understanding the molecular basis of their selective toxicity, particularly the diminished hemotoxicity observed with certain all-trans isomers of these antibiotics in Candida albicans cells versus human erythrocytes. oup.com

Mechanisms of Resistance to Partricin

Fungal Adaptation and Resistance Pathways

Fungi can adapt to the presence of polyene antifungals through several pathways that reduce the drug's ability to interact with its target or mitigate the damage caused.

Alterations in Fungal Ergosterol (B1671047) Biosynthesis Pathways

The most common mechanism of acquired resistance to polyenes, including Partricin, is attributed to alterations in the sterol composition of the fungal cell membrane mdpi.comnih.gov. Polyenes bind directly to ergosterol, and any modification that reduces the amount of ergosterol or changes its structure can diminish the drug's binding affinity and subsequent fungicidal effect ontosight.aimdpi.com.

Mutations in genes involved in the ergosterol biosynthesis pathway (ERG genes) are frequently associated with this mechanism nih.govmdpi.comnih.gov. For instance, in Candida albicans, loss-of-function mutations in genes such as ERG11 (encoding lanosterol (B1674476) 14α-demethylase) and ERG3 (encoding C-5 sterol desaturase) can lead to the replacement of ergosterol with alternative sterols like lanosterol, eburicol, or 4,14-dimethyl-zymosterol in the cell membrane mdpi.comnih.gov. These alternative sterols have a lower affinity for polyenes, thereby conferring resistance mdpi.com. Similarly, mutations or altered expression of the ERG6 gene (encoding S-adenosylmethionine:Δ24-methyltransferase) have been shown to result in reduced ergosterol content and increased resistance to amphotericin B, another polyene, in Candida lusitaniae nih.govnih.govbiorxiv.org.

The following table summarizes key ergosterol biosynthesis genes implicated in polyene resistance:

GeneEnzyme EncodedEffect of Mutation/AlterationFungal Species ExampleCitation
ERG3C-5 sterol desaturaseDecreased expression or mutation leads to reduced ergosterol and increased alternative sterols.Candida albicans, Candida lusitaniae mdpi.comnih.govnih.gov
ERG6S-adenosylmethionine:Δ24-methyltransferaseReduced ergosterol content, production of cholesta-type sterols.Candida lusitaniae, Mucor circinelloides nih.govnih.govbiorxiv.org
ERG11Lanosterol 14α-demethylaseLoss of function leads to exchange of ergosterol for alternative sterols.Candida albicans mdpi.comnih.gov

Role of Efflux Pump Mechanisms in Polyene Resistance

While efflux pumps, particularly ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, are well-established mechanisms of resistance for other antifungal classes, such as azoles, their role in polyene resistance is generally considered limited or contradicted mdpi.comfrontiersin.orgnih.gov.

Some studies indicate that the active efflux of drugs does not appear to play a significant role in polyene resistance mdpi.com. For instance, although one report suggested increased amphotericin B tolerance in C. albicans upon overexpression of the efflux pump Cdr1, this finding was later contradicted, with no correlation found between Cdr1 overexpression and polyene resistance mdpi.com. Furthermore, research on novel compounds structurally related to this compound indicated that these compounds were not substrates for fungal ABC transporters (Cdr1p and Cdr2p) or Mdr1p, which are major representatives of efflux pumps responsible for resistance development researchgate.net. This suggests that efflux pump-mediated drug expulsion is not a primary mechanism by which fungi develop resistance to this compound and similar polyenes.

Molecular Basis of Acquired Resistance in Pathogenic Fungi

Acquired antifungal resistance typically develops in fungal strains after prolonged exposure to antifungal agents, either in a clinical setting or in vitro nih.gov. This secondary form of resistance often involves genetic alterations that modify the drug's target binding site or lead to the overexpression of targeted proteins or pathways that counteract the drug's effects nih.govnih.gov.

For polyenes like this compound, the molecular basis of acquired resistance is predominantly rooted in the aforementioned alterations to the ergosterol biosynthesis pathway mdpi.comcaister.commdpi.com. These genetic changes can include:

Point Mutations: Specific point mutations within ERG genes can lead to amino acid changes in the enzymes, affecting their function and subsequently altering the sterol composition of the membrane nih.govnih.gov.

Gene Overexpression: While less common for polyenes compared to azoles, mechanisms that lead to the overexpression of certain ERG genes could theoretically alter sterol profiles or compensatory pathways nih.gov. For example, in some amphotericin B-resistant C. lusitaniae isolates, increased levels of ERG6 transcript were observed, alongside reduced ergosterol content, suggesting a misregulation in the pathway nih.govnih.gov.

Chromosomal Rearrangements: Large-scale genomic changes, such as chromosomal duplications or rearrangements, can lead to the overexpression of genes involved in resistance mechanisms, including those related to ergosterol synthesis nih.govcaister.com.

These molecular adaptations enable the fungal cell to maintain membrane integrity or reduce the effective concentration of ergosterol available for polyene binding, thereby diminishing this compound's fungicidal activity.

Advanced Analytical and Bioanalytical Methodologies for Partricin Research

Quantitative and Qualitative Analysis in Research Matrices

Accurate determination of Partricin concentrations in research samples is fundamental for pharmacokinetic, formulation, and mechanism-of-action studies. This is achieved through a combination of highly sensitive chromatographic-mass spectrometric methods and functional microbiological assays.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary technique for the specific and sensitive quantification of this compound and its metabolites. The development of a robust HPLC-MS/MS method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to ensure selectivity, sensitivity, and high throughput.

A typical method employs a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution with additives such as formic acid to enhance ionization. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. nih.gov

Method validation is performed according to established guidelines to ensure the reliability of the data. asinex.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and assessment of matrix effects. researchgate.netresearchgate.netresolian.com Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a critical consideration in bioanalytical method development and are mitigated through effective sample preparation techniques like solid-phase extraction or liquid-liquid extraction. nih.govnih.govyoutube.com

Table 1: Representative Validation Parameters for a this compound HPLC-MS/MS Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.990.995
Precision (%RSD)≤ 15%< 10%
Accuracy (%Bias)± 15%Within ± 10%
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 - 1 ng/mL
Matrix EffectCV ≤ 15%< 15%

Microbiological assays are essential bioanalytical tools that measure the potency and bioactivity of an antibiotic. nanalysis.comasinex.com These assays are based on the principle of inhibition of microbial growth and are crucial for confirming that the chemically quantified compound retains its expected biological function. nanalysis.comdergipark.org.tr Two primary methods are employed: the cylinder-plate (agar diffusion) assay and the turbidimetric (broth dilution) assay. dergipark.org.trnih.govnih.gov

In the cylinder-plate assay , a solid agar (B569324) medium is uniformly inoculated with a susceptible test microorganism. Solutions of the antibiotic at known concentrations (standards) and the unknown samples are placed in cylinders on the agar surface. The antibiotic diffuses into the agar, creating a circular zone of growth inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. nih.gov

The turbidimetric assay involves the incubation of a susceptible microorganism in a liquid nutrient medium containing the antibiotic. The growth of the microorganism, measured as turbidity, is inversely proportional to the concentration of the antibiotic. nih.govnih.gov This method is often faster than the agar diffusion assay. nih.gov

Validation of these microbiological assays includes assessment of linearity, precision, and accuracy. nih.govresearchgate.netnih.gov These methods are invaluable for quality control and for studies where biological activity is the primary endpoint. asinex.comnih.gov

Table 2: Comparison of Microbiological Assay Methods for this compound

ParameterCylinder-Plate AssayTurbidimetric Assay
PrincipleAgar diffusion, zone of inhibitionInhibition of growth in liquid culture
MeasurementDiameter of inhibition zone (mm)Optical density (turbidity)
Incubation Time18-24 hours4-6 hours
AdvantagesSimple, visual endpointFaster, amenable to automation
DisadvantagesLonger incubation, potential for diffusion issuesMore susceptible to contamination

High-Throughput Screening Methodologies for Novel Derivatives

The discovery of novel this compound derivatives with improved efficacy and reduced toxicity is a key research objective. google.com High-throughput screening (HTS) provides a platform for rapidly evaluating large libraries of chemically synthesized or biosynthetically engineered this compound analogs. nih.govmdpi.comnih.gov

The HTS workflow begins with the creation of a diverse compound library. asinex.comasinex.com For this compound, this could involve modifications to the macrolide ring, the mycosamine (B1206536) sugar, or the aromatic side chain to enhance its therapeutic index. google.comillinois.eduillinois.edu The screening assays are typically performed in a microplate format (96- or 384-well plates) to allow for automation and the testing of thousands of compounds. asm.orglibretexts.org

Primary screening assays are designed to be robust, sensitive, and cost-effective. For antifungal activity, a common HTS assay measures the inhibition of fungal growth using a colorimetric or fluorometric readout. mdpi.comasm.org To identify compounds with reduced toxicity, a counterscreen is performed using mammalian cell lines to assess cytotoxicity. nih.govmdpi.com Hits from the primary screen that show potent antifungal activity and low cytotoxicity are then subjected to more detailed secondary assays and structure-activity relationship (SAR) studies. nih.gov

Table 3: High-Throughput Screening Cascade for Novel this compound Derivatives

Screening StageAssay TypePurposeExample Readout
Primary ScreenAntifungal SusceptibilityIdentify compounds with antifungal activityInhibition of fungal growth (absorbance)
CounterscreenMammalian Cell CytotoxicityEliminate compounds toxic to mammalian cellsCell viability (fluorescence)
Secondary ScreenDose-Response AnalysisDetermine the potency (IC50) of hitsSigmoidal dose-response curve
Hit ValidationMechanism of Action StudiesConfirm the mode of action and specificityMembrane permeabilization assay

Innovations in Stereochemical Analysis Techniques for Complex Polyenes

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure, which includes numerous stereocenters. jst.go.jpnih.gov Elucidating the precise stereochemistry is therefore critical and is accomplished through advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. libretexts.orgnih.govwikipedia.orgwordpress.comnih.gov

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) , are particularly powerful for this purpose. nanalysis.comcolumbia.edunmrsoft.comacdlabs.commestrelab.com These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative stereochemistry and conformation of the molecule. nanalysis.comcolumbia.edunmrsoft.comacdlabs.com The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more suitable for medium-sized molecules where the NOE may be close to zero. columbia.edunmrsoft.com

In addition to NOESY and ROESY, a suite of other 2D NMR experiments, including DQF-COSY, TOCSY, HSQC, and HMBC, are used to establish the complete proton and carbon assignments and connectivity within the molecule. nih.gov By combining the data from these various NMR experiments with molecular modeling, a detailed 3D structure of this compound and its derivatives can be constructed, providing insights into its interaction with biological targets. libretexts.orgnih.gov

Table 4: Key NMR Experiments for Stereochemical Analysis of this compound

NMR ExperimentInformation ProvidedApplication to this compound
DQF-COSYThrough-bond proton-proton couplings (2-3 bonds)Identifies adjacent protons in the carbon skeleton
TOCSYCorrelations between all protons within a spin systemAssigns protons within the macrolide ring and side chains
HSQCDirect one-bond proton-carbon correlationsAssigns protons to their directly attached carbons
HMBCLong-range (2-3 bond) proton-carbon correlationsConnects different spin systems and functional groups
NOESY/ROESYThrough-space proton-proton correlations (< 5 Å)Determines relative stereochemistry and conformation

Future Directions and Emerging Research Areas

Rational Design and Synthesis of Next-Generation Partricin Analogs with Enhanced Efficacy and Selective Toxicity

The inherent challenge with this compound lies in its limited ability to differentiate between ergosterol (B1671047) in fungal cell membranes and cholesterol in human cell membranes, leading to undesirable side effects wikipedia.org. Efforts in rational design and synthesis aim to create this compound analogs that retain potent antifungal activity while exhibiting significantly reduced toxicity to host cells.

A promising avenue involves structural modifications to the heptaene chromophore. For instance, the photoisomerization of native this compound, which contains two cis-type bonds (28Z and 30Z) within its heptaenic chromophore, can lead to all-trans derivatives, such as iso-Partricins A and B cmdm.twnih.govnih.govuni.lucmdm.tw. These iso-Partricin derivatives have shown improved in vitro selective toxicity, primarily due to diminished hemotoxicity nih.govuni.lu. This photoisomerization process results in a straightening of the heptaenic chromophore, which is an irreversible structural change under specific conditions cmdm.twnih.govcmdm.tw.

Another strategy involves chemical modifications, such as the methyl esterification of this compound to produce methis compound. Methis compound is a semisynthetic derivative that exhibits antifungal and antiprotozoal activities and is widely used for treating benign prostatic hyperplasia nih.gov. While methis compound represents an improvement over the natural antibiotic in terms of toxicity, it still possesses a relatively high toxicity profile, including potential for hemolysis and nephrotoxicity, especially with long-term treatments wikipedia.org.

Glycosylation engineering also presents a potential route to reduce toxicity and generate improved analogs. Most polyene macrolides, including this compound, contain a single aminodeoxysugar, D-mycosamine, which is crucial for biological activity and sterol binding. By increasing the extent of glycosylation, such as by adding a second sugar to the C4′ hydroxyl of mycosamine (B1206536), toxicity can be potentially reduced. For example, 67-121A, which is identical to this compound A, can be modified by the PegA enzyme to form 67-121C by adding mannose to its mycosamine residue. This highlights the potential for biosynthetic methods to produce glycoengineered analogs with improved properties.

Integration of Omics Technologies in this compound Biosynthesis and Mechanism Studies (e.g., Genomics, Proteomics)

'Omics' technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive, large-scale insights into biological systems. Their integration is crucial for unraveling the intricate biosynthesis pathways of this compound and understanding its mechanism of action at a molecular level.

Genomics, through next-generation sequencing, has been instrumental in identifying polyene biosynthetic gene clusters (BGCs) within the genomes of Streptomyces and related actinobacteria, the natural producers of polyene macrolides like this compound. Bioinformatic analysis of these gene clusters allows for the prediction of biosynthetic pathways, including the modular polyketide synthases (PKSs) responsible for assembling the aglycone core of this compound. For instance, the deduced stereostructure of the 67-121C macrolactone, an aromatic heptaene, is identical to that of the this compound subgroup, as revealed by bioinformatic analysis of its polyketide synthase.

Proteomics, the large-scale study of proteins, can be applied to characterize the enzymes involved in this compound biosynthesis and its interaction with target proteins. This includes identifying and studying glycosyltransferases that attach sugar residues, or N-methyltransferases that modify the aminoacetophenone moiety, which can impact antifungal activity. Understanding the function and interaction of these proteins can provide targets for engineering improved this compound production or modifying its structure.

The application of 'omics technologies extends beyond biosynthesis to elucidating the mechanism of action. By analyzing changes in fungal gene expression (transcriptomics) or protein profiles (proteomics) upon exposure to this compound, researchers can gain deeper insights into its cellular targets and pathways affected, contributing to the development of novel antifungal therapies. The integration of these diverse 'omics datasets, often facilitated by bioinformatics, enables a holistic understanding of how this compound interacts with biological systems and how its production can be optimized.

Application of Advanced Computational Modeling for De Novo Drug Design and Optimization

Computational molecular modeling has become an indispensable tool in modern drug discovery, offering efficient and cost-effective strategies for designing and optimizing new pharmaceutical compounds. For this compound and its derivatives, advanced computational methods can significantly accelerate the development of next-generation analogs.

Techniques such as molecular docking simulate the interactions between a drug molecule (ligand) and its biological target (receptor), helping to predict binding affinity and understand the likelihood of passage across membranes. In the context of this compound, molecular modeling studies have been employed to investigate the interactions between this compound and sterols, specifically ergosterol in fungal membranes and cholesterol in human membranes uni.lu. These studies have revealed differences in the free energy profiles of binary antibiotic/sterol complex formation and variations in the alignment of the polyene macrolide molecule within cholesterol- and ergosterol-containing membranes uni.lu. Such insights are crucial for rationally designing analogs with improved selective toxicity.

Molecular dynamics (MD) simulations can provide a more dynamic view of these interactions over time, offering insights into conformational changes and binding mechanisms. In silico optimization, a broader application of computational modeling, allows for the virtual screening of vast chemical libraries and the prediction of various physicochemical and pharmacological properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This enables researchers to prioritize promising this compound analogs for synthesis and experimental validation, significantly reducing the time and resources typically required for traditional drug development. The goal is to move towards de novo drug design, where novel this compound-like structures with desired properties are generated computationally, rather than solely relying on modifications of existing compounds.

Exploration of this compound and Derivative Combinations with Other Antimicrobial Agents

The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies, where two or more antimicrobial agents are used together to enhance efficacy, overcome resistance, and potentially reduce the dosage and associated toxicity of individual drugs. For this compound and its derivatives, combination strategies hold significant promise.

This compound, as a polyene macrolide, primarily acts by disrupting fungal cell membranes through interaction with ergosterol. Combining this compound or its analogs with other antimicrobial agents that have different mechanisms of action could lead to synergistic effects, broadening the spectrum of activity and improving outcomes against resistant pathogens. While specific broad-spectrum this compound combination studies with other antimicrobial agents were not extensively detailed in the provided search results, the general principle of polyene combination therapy is well-established. For example, the this compound derivative SPA-S-753 has been assessed in murine models of systemic candidosis, showing efficacy comparable to or even more potent than amphotericin B. The concept of synergy between polyenes and other antifungals, such as cilofungin (B1669029) and amphotericin B, has been explored in murine models of candidiasis, indicating a potential pathway for future this compound combination research.

Future research could investigate combinations of this compound derivatives with agents that target different fungal pathways (e.g., cell wall synthesis inhibitors, nucleic acid synthesis inhibitors) or agents that enhance membrane permeability, thereby facilitating the entry of this compound into fungal cells. This approach could lead to novel therapeutic regimens that are more effective against a wider range of fungal pathogens, including those with emerging resistance, while minimizing the risk of adverse effects by allowing for lower effective doses of each component.

Q & A

Q. What experimental design considerations are critical when analyzing Partricin's structural composition using HPLC-MS/MS?

Methodological Answer: When designing HPLC-MS/MS experiments for this compound, prioritize mobile phase optimization to resolve structurally similar compounds. Use a C18 reverse-phase column with ammonium formate buffer (25 mM) and acetonitrile, adjusting pH (2.5–6.5) to modulate retention times of ionizable groups (e.g., carboxylic vs. amino methylations). Include heptafluorobutyric acid as a modifier to enhance peak resolution. Validate the method using a reference standard and isocratic elution to ensure reproducibility .

Q. How can researchers ensure reproducibility in chromatographic methods for this compound analysis?

Methodological Answer: Reproducibility requires strict control of mobile phase composition, column temperature, and pH. Document buffer preparation (e.g., exact molarity of ammonium formate) and equilibration times. Validate the method across multiple batches, reporting retention time variability (±2%) and peak area precision (RSD <5%). Include detailed protocols for column conditioning and instrument calibration in supplementary materials .

Q. What are the key steps to characterize this compound-related impurities in synthetic batches?

Methodological Answer: Employ LC-UV-MS/MS to detect impurities with >0.1% abundance. Compare UV profiles (e.g., 21–23 peaks) and MS/MS fragmentation patterns to reference standards. Use high-resolution mass spectrometry to assign m/z values (e.g., 1269–1296 Da for methylated derivatives) and differentiate isobaric species. Cluster impurities based on pH-dependent retention behavior to infer methylation sites .

Advanced Research Questions

Q. How can contradictory data from MS/MS fragmentation of this compound isomers be resolved?

Methodological Answer: MS/MS alone may fail to distinguish isomers with similar fragmentation pathways (e.g., methylation on saccharide vs. macrolidic moieties). Integrate chromatographic retention data at varying pH levels: methylated carboxylic groups exhibit pH-sensitive retention shifts, while amino-methylated groups remain stable. Cross-reference with NMR or ion mobility spectrometry for ambiguous cases .

Q. What strategies address limitations in structural elucidation of this compound derivatives using tandem mass spectrometry?

Methodological Answer: When CID-MS/MS yields insufficient structural data, employ higher-energy collision dissociation (HCD) to enhance fragmentation. For isobaric species (e.g., this compound A vs. Methis compound B), use pH-gradient elution to separate compounds with pKa-dependent ionization. Validate hypotheses via synthetic standards or enzymatic hydrolysis targeting specific functional groups .

Q. How should researchers optimize mobile phase pH to differentiate this compound from toxic impurities?

Methodological Answer: Conduct a pH-screening study (pH 2.5–6.5) using ammonium formate buffers. This compound’s carboxylic acid groups ionize at higher pH, reducing retention, while methyl esters (Methis compound) remain unaffected. Identify optimal pH (e.g., pH 4.5) where toxic this compound impurities (e.g., N-acylurea derivatives) elute separately from target compounds. Use principal component analysis (PCA) to cluster retention behavior .

Q. What statistical approaches are suitable for analyzing variability in this compound batch impurity profiles?

Methodological Answer: Apply multivariate analysis (e.g., hierarchical clustering or ANOVA) to UV peak area data from multiple batches. Normalize data to internal standards and assess impurity clusters (e.g., process-related vs. degradation products). Use control charts to monitor batch-to-batch consistency and identify outliers exceeding ±3σ thresholds .

Data Contradiction and Validation

Q. How to reconcile discrepancies between UV and MS data in this compound impurity analysis?

Methodological Answer: UV detection may miss non-chromophoric impurities, while MS detects all ionizable species. Cross-validate by spiking batches with known impurities and comparing response ratios. For unresolved peaks, employ heart-cutting 2D-LC to isolate compounds for offline NMR or high-resolution MS .

Q. What validation criteria ensure reliability in pH-dependent retention studies for this compound?

Methodological Answer: Validate pH measurements with a calibrated pH meter pre- and post-run. Assess retention time stability (±0.1 min) across triplicate injections. Include a negative control (e.g., unmodified this compound) to confirm pH effects are analyte-specific. Report buffer preparation details to enable replication .

Ethical and Reporting Standards

Q. How to comply with NIH guidelines when reporting preclinical studies on this compound?

Methodological Answer: Disclose animal/cell line sources, approval IDs from ethics committees, and exact experimental conditions (e.g., dosing, exposure time). Use ARRIVE guidelines for in vivo studies. Provide raw chromatographic data in public repositories (e.g., Zenodo) with DOI links for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.